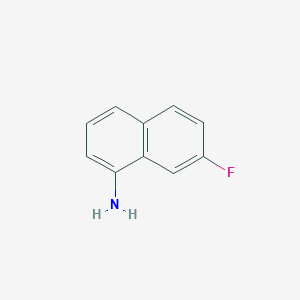

![molecular formula C15H12F3NO3 B1345878 Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate CAS No. 946784-04-9](/img/structure/B1345878.png)

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

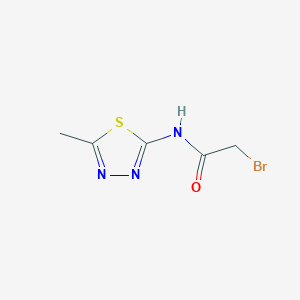

“Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate” is a chemical compound that contains a trifluoromethyl group (-CF3). This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound is related to fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate” has been reported. For instance, a method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The trifluoromethyl group in the molecule has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis

The trifluoromethyl group in the molecule can participate in various chemical reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Aplicaciones Científicas De Investigación

Molecular Structure and Inhibition Properties

- Protoporphyrinogen IX Oxidase Inhibitors : Compounds including "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been identified as inhibitors of protoporphyrinogen IX oxidase, with significant implications for their potential use in agricultural and medical applications. The study detailed the molecular structures of three trifluoromethyl-substituted inhibitors, highlighting their dihedral angles and molecular interactions (Li et al., 2005).

Synthetic Methodologies

- Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : A protocol was developed for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), demonstrating the compound's utility as a synthetic building block for pharmaceuticals and functional materials (Feng & Ngai, 2016).

Biological Activities and Potential Applications

- Anticancer Activities : Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, including those related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate," have shown potent anticancer activities in vitro. These complexes have been characterized and tested against various human tumor cell lines, providing insights into their potential therapeutic applications (Basu Baul et al., 2009).

Molecular Interactions and Chemoreceptors

- Fluoride Chemosensors : Compounds structurally related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been utilized as fluoride chemosensors, showcasing the role of such compounds in developing selective and colorimetric sensors for fluoride ions. These sensors exhibit significant changes in their spectroscopic properties upon interaction with fluoride ions (Ma et al., 2013).

Advanced Material Applications

- Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated diamine monomers related to "Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate" have been developed. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, indicating their potential in water treatment technologies (Liu et al., 2012).

Direcciones Futuras

The trifluoromethyl group, which is present in “Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate”, is found in many FDA-approved drugs and exhibits numerous pharmacological activities . Therefore, the future research directions could include the exploration of its potential applications in the development of new drugs.

Propiedades

IUPAC Name |

methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-11(7-9)22-13-6-5-10(19)8-12(13)15(16,17)18/h2-8H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJWBQOJCRGGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)

![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)

![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)

![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)

![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)